molecular formula C12H9IO3S B8264539 2-Iodophenyl benzenesulfonate

2-Iodophenyl benzenesulfonate

Cat. No.: B8264539
M. Wt: 360.17 g/mol
InChI Key: YZIMTMNIZFMNPS-UHFFFAOYSA-N
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Description

2-Iodophenyl benzenesulfonate is an organic compound that features an iodine atom attached to a phenyl ring, which is further connected to a benzenesulfonate group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-iodophenyl benzenesulfonate typically involves the reaction of 2-iodophenol with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:

2-Iodophenol+Benzenesulfonyl chloride2-Iodophenyl benzenesulfonate+HCl\text{2-Iodophenol} + \text{Benzenesulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} 2-Iodophenol+Benzenesulfonyl chloride→2-Iodophenyl benzenesulfonate+HCl

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. This often involves the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions: 2-Iodophenyl benzenesulfonate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The phenyl ring can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The sulfonate group can be reduced to a sulfonic acid or further to a sulfide.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in ether or alcohol solvents.

Major Products:

    Nucleophilic Substitution: Products include azido derivatives, thiophenols, and amines.

    Oxidation: Products include quinones and other oxidized aromatic compounds.

    Reduction: Products include sulfonic acids and sulfides.

Scientific Research Applications

2-Iodophenyl benzenesulfonate has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, including potential anticancer and antimicrobial agents.

    Material Science: It is used in the preparation of functionalized polymers and materials with specific electronic or optical properties.

    Biological Studies: It is employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.

Mechanism of Action

The mechanism of action of 2-iodophenyl benzenesulfonate depends on the specific reaction or application. In nucleophilic substitution reactions, the iodine atom acts as a leaving group, allowing the nucleophile to attack the electrophilic carbon. In oxidation reactions, the phenyl ring undergoes electron transfer processes, leading to the formation of oxidized products. The sulfonate group can participate in various interactions, including hydrogen bonding and ionic interactions, influencing the compound’s reactivity and stability.

Comparison with Similar Compounds

  • 2-Bromophenyl benzenesulfonate
  • 2-Chlorophenyl benzenesulfonate
  • 2-Fluorophenyl benzenesulfonate

Comparison: 2-Iodophenyl benzenesulfonate is unique due to the presence of the iodine atom, which is larger and more polarizable than other halogens. This makes it more reactive in nucleophilic substitution reactions compared to its bromine, chlorine, and fluorine counterparts. Additionally, the iodine atom’s ability to participate in halogen bonding can influence the compound’s interactions in biological and material science applications.

Properties

IUPAC Name

(2-iodophenyl) benzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9IO3S/c13-11-8-4-5-9-12(11)16-17(14,15)10-6-2-1-3-7-10/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZIMTMNIZFMNPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC=C2I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9IO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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